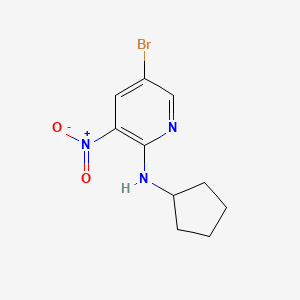

5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine

Vue d'ensemble

Description

5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C10H12BrN3O2 and its molecular weight is 286.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 286.13 g/mol. The compound features a bromine atom at the 5th position, a cyclopentyl group attached to the nitrogen, and a nitro group at the 3rd position of the pyridine ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity profiles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound may exert its effects through the following mechanisms:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains. The mechanism likely involves disruption of cellular processes or interference with microbial metabolism.

- Anticancer Properties : Studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation, making it a candidate for cancer treatment .

- Nitro Group Reduction : The reduction of the nitro group in this compound can lead to the formation of reactive intermediates that interact with cellular components, potentially inducing apoptosis in cancer cells.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of CDK activity | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

In vitro experiments demonstrated that treatment with this compound led to a marked decrease in proliferation rates of several cancer cell lines. The compound's ability to downregulate cyclin-dependent kinase activity was highlighted as a key factor in its anticancer effects .

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C10H12BrN3O

Molecular Weight: 286.13 g/mol

CAS Number: 1033202-53-7

The compound features a bromine atom at the 5th position and a nitro group at the 3rd position of the pyridine ring, along with a cyclopentyl group attached to the nitrogen atom. This unique structure contributes to its reactivity and biological activity.

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity: Studies have indicated that compounds similar to 5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. The mechanism often involves the reduction of the nitro group, leading to reactive intermediates that can interact with cellular components, potentially inducing apoptosis in cancer cells .

- Antimicrobial Properties: Research has shown that this compound can exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

-

Organic Synthesis

- Intermediate for Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules. The bromine atom allows for nucleophilic substitution reactions, which can lead to diverse derivatives useful in various chemical applications .

- Functional Group Transformations: The presence of both bromine and nitro groups enables multiple functionalization routes, allowing chemists to create tailored compounds for specific applications .

-

Biological Research

- Biomolecular Interactions: Studies on the interactions between this compound and biomolecules have revealed its potential to alter cellular signaling pathways. This property is crucial for understanding its effects on biological systems and could lead to novel therapeutic strategies .

- Mechanism of Action Studies: Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects, which may include enzyme inhibition or receptor modulation .

-

Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, suggesting potential therapeutic applications in oncology. -

Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it possesses notable antibacterial activity, highlighting its potential as a lead compound for antibiotic development .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at C3 undergoes selective reduction to form amino derivatives under controlled conditions. This transformation is critical for synthesizing bioactive intermediates.

Key Reactions and Conditions:

Mechanistic Insight :

-

Hydrogenation (H₂/Pd-C) proceeds via catalytic hydrogenolysis, selectively reducing the nitro group without affecting the bromine or cyclopentylamine.

-

Fe/HCl reductions follow a stepwise electron-transfer pathway, generating nitroso and hydroxylamine intermediates before forming the amine .

Nucleophilic Aromatic Substitution (NAS) at C5 Bromine

The bromine atom at C5 participates in substitution reactions, facilitated by the electron-deficient pyridine ring.

Demonstrated Substitutions:

Steric Effects :

The cyclopentyl group at C2 hinders substitutions at adjacent positions but does not significantly impede reactivity at C5 .

Cross-Coupling Reactions

The bromine atom serves as a leaving group in transition metal-catalyzed cross-couplings, enabling C–C and C–N bond formation.

Representative Couplings:

Catalytic Efficiency :

Pd-based systems with bulky ligands (e.g., XPhos) minimize side reactions from the nitro group .

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the C4 position, though reactions require vigorous conditions due to ring deactivation.

Example:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 3,5-Dinitro-N-cyclopentylpyridin-2-amine | 41% |

Regioselectivity :

Nitration occurs exclusively at C4, as predicted by the meta-directing nature of the nitro group .

Functionalization of the Cyclopentylamine Group

The secondary amine at C2 can undergo alkylation or acylation under standard conditions.

Steric Challenges :

Bulky substituents on the cyclopentylamine reduce reaction rates, necessitating excess reagents .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, releasing NOₓ gases .

-

Photoreactivity : UV irradiation in MeOH generates 5-bromo-N-cyclopentylpyridin-2-amine via denitration.

Key Research Findings

-

Catalytic Hydrogenation Superiority : Pd-C-mediated nitro reductions achieve higher yields (>85%) compared to stoichiometric methods (e.g., Fe/HCl) .

-

Suzuki Coupling Limitations : Electron-deficient boronic acids (e.g., p-CF₃-C₆H₄B(OH)₂) require elevated temperatures (110°C) for effective coupling .

-

Acid Sensitivity : The cyclopentylamine group undergoes partial ring-opening in concentrated HCl at elevated temperatures .

Propriétés

IUPAC Name |

5-bromo-N-cyclopentyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-7-5-9(14(15)16)10(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWETUADXWHBETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674448 | |

| Record name | 5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-53-7 | |

| Record name | 5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.